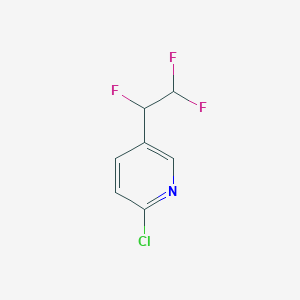

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.com These changes are attributed to several unique properties of the fluorine atom: it is the most electronegative element, has a small atomic size (second only to hydrogen), and forms the strongest single bond with carbon. nih.gov

In the pharmaceutical industry, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comnih.gov This is because the C-F bond is resistant to metabolic cleavage, and the fluorine atom can modulate the acidity or basicity of nearby functional groups. A notable early example that sparked significant interest was a fluorinated corticosteroid, which in 1954 was found to possess greater biological activity than its non-fluorinated parent compound. worktribe.com

The agrochemical sector also heavily relies on organofluorine compounds. nih.gov Fluorinated pesticides and herbicides often exhibit increased efficacy and stability. numberanalytics.com The trifluoromethyl (CF3) group, in particular, is a common feature in many modern crop protection agents. nih.gov

In materials science, fluorinated polymers like Polytetrafluoroethylene (PTFE) are renowned for their high thermal stability and chemical resistance. worktribe.com The unique properties conferred by fluorine also lead to the development of advanced materials such as fluorinated surfactants and gases for refrigeration and air conditioning. numberanalytics.comworktribe.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as triflic acid (CF3SO3H) and trifluoroacetic acid (CF3CO2H), which are highly useful due to their strong acidity. wikipedia.org

Historical Perspectives on Pyridine (B92270) and Fluorinated Pyridine Chemistry

Pyridine (C5H5N) is a basic heterocyclic organic compound structurally related to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.orgbritannica.com It was first isolated in the 1840s by Scottish chemist Thomas Anderson from heated animal bones. acs.org The cyclic structure of pyridine was later elucidated independently by Wilhelm Körner and James Dewar in the late 1860s. wikipedia.orgacs.org Early syntheses of pyridine derivatives were developed by Arthur Rudolf Hantzsch in 1881 and an improved method for pyridine itself by Aleksei Chichibabin in 1924. wikipedia.orgacs.org

The field of organofluorine chemistry began even before the isolation of elemental fluorine. The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835, and the first halogen exchange reaction to form a C-F bond was carried out by Alexander Borodin in 1862. nih.gov Industrial organofluorine chemistry began to develop significantly in the 1930s and saw rapid expansion during World War II, partly driven by the Manhattan Project. worktribe.comnih.gov

The convergence of these two fields led to the development of fluorinated pyridines. The synthesis of perfluoropyridine, for instance, was first reported in the early 1960s through the defluorination of perfluoropiperidine at high temperatures over metals like iron or nickel. nih.gov Another common method developed around the same time involved heating pentachloropyridine (B147404) with anhydrous potassium fluoride. nih.gov These early methods paved the way for the synthesis of a wide array of selectively fluorinated pyridine derivatives.

Research Landscape of 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) and Related Halogenated Pyridines

2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. dissertationtopic.netgoogleapis.com Its importance stems from the combined electronic effects of the chloro and trifluoromethyl substituents on the pyridine ring, which make it a versatile building block. It is a crucial precursor for high-efficiency herbicides like fluazifop-butyl, insecticides such as pyridalyl, and fungicides like fluazinam. googleapis.comgoogle.com

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine has been a subject of extensive research to optimize yield and efficiency. Common industrial routes include:

Fluorination of a chlorinated precursor : One established method is the fluorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791). chemicalbook.com

Chlorination of a fluorinated precursor : Another approach involves the selective chlorination of 3-(trifluoromethyl)pyridine. google.com

One-step Chlorofluorination : More advanced methods involve the simultaneous vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine) at high temperatures over transition metal-based catalysts. nih.govresearchgate.net This one-step process is advantageous for its simplicity, though it can produce by-products. nih.gov

Research has also focused on other related halogenated pyridines. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) is in high demand as an intermediate for several crop-protection products. nih.govjst.go.jp Its synthesis often starts from 2-chloro-5-methylpyridine (B98176), which undergoes further chlorination and subsequent fluorination. nih.gov The strategic placement of halogen and trifluoromethyl groups on the pyridine ring allows for fine-tuning of the molecule's properties for specific applications.

Below is a table summarizing key research findings on the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

| Starting Material | Reaction Type | Key Conditions | Reported Yield | Reference |

| 3-Trifluoromethylpyridine | Gas-phase thermal chlorination | Temperature > 380 °C | 67% | googleapis.com |

| 3-Picoline | One-step chlorofluorination | Fluidized-bed reactor, CrO-Al catalyst, 300°C | 66.6% (total yield with 3-trifluoromethylpyridine) | researchgate.net |

| 3-Trifluoromethylpyridine | Liquid-phase chlorination | Carbon tetrachloride solvent, reflux, UV irradiation | 62% (based on reacted starting material) | google.com |

| 2-Chloro-5-trichloromethylpyridine | Fluorination | Not specified | Not specified | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF3N |

|---|---|

Molecular Weight |

195.57 g/mol |

IUPAC Name |

2-chloro-5-(1,2,2-trifluoroethyl)pyridine |

InChI |

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-12-5)6(9)7(10)11/h1-3,6-7H |

InChI Key |

GRQZQYSGUVVTJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Pyridine

General Strategies for Halogenation and Trifluoromethylation of Pyridine (B92270) Rings

The functionalization of pyridine rings with halogens and trifluoromethyl groups is a cornerstone of heterocyclic chemistry. Due to the electron-deficient nature of the pyridine ring, these substitutions often require specific activation strategies to achieve the desired regioselectivity and efficiency.

Achieving regioselectivity in the functionalization of pyridines is a significant challenge. Direct electrophilic aromatic substitution on the pyridine ring is often difficult and requires harsh conditions, leading to a mixture of products. chemrxiv.org

One effective strategy to control regioselectivity is the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions, and can also facilitate nucleophilic substitution. acs.orgnih.gov For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to various 2-halo-substituted pyridines. acs.orgnih.gov

Another approach involves the temporary transformation of pyridines into more reactive intermediates. For example, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.orgchemrxiv.org

For trifluoromethylation, methods for selective introduction of the CF3 group at the 2- and 4-positions have been developed based on nucleophilic reactions. chemistryviews.org More recently, a 3-position-selective C–H trifluoromethylation of pyridine derivatives has been achieved through a hydrosilylation reaction to activate the substrate, followed by reaction with a nucleophilic CF3 source like Togni Reagent I. chemistryviews.org An N-methylpyridine quaternary ammonium (B1175870) activation strategy has also been employed for the regioselective direct C-H trifluoromethylation of pyridine. researchgate.netnih.govacs.org

A cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles offers a regioselective route to α-trifluoromethylated pyridines. nih.gov

Late-stage functionalization (LSF) is a critical technique for the diversification of complex molecules, such as pharmaceuticals and agrochemicals, at a late stage of their synthesis. cancer.gov This approach avoids the need for de novo synthesis of each analog. However, the LSF of pyridine rings in drug-like molecules can be unselective. cancer.gov

One successful LSF technique involves a tandem C–H fluorination and nucleophilic aromatic substitution. This method allows for the functionalization of multisubstituted pyridines and diazines at the position alpha to the nitrogen atom. nih.gov The process is amenable to a wide array of functionalities due to the mild reaction conditions for the nucleophilic aromatic substitution of the introduced 2-fluoro group. nih.gov

The use of N-activating groups can significantly influence the reactivity and regioselectivity of radical addition processes in LSF. nih.gov For instance, N-amino and N-alkoxy activating groups have been utilized for highly regioselective C–H functionalization at either the 2- or 4-position of the pyridine ring. nih.gov

Multi-step Synthesis from Pyridine Precursors

A common and industrially significant route to 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) starts from 3-methylpyridine (B133936) (also known as 3-picoline). guidechem.com This multi-step process involves a sequence of oxidation, chlorination, and fluorination reactions.

The conversion of 3-methylpyridine to 2-Chloro-5-(trifluoromethyl)pyridine is a well-established synthetic pathway. guidechem.comgoogle.com

The initial step in this synthetic route often involves the N-oxidation of 3-methylpyridine to form 3-methylpyridine N-oxide . guidechem.comgoogle.com This is typically achieved using an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. google.com

The resulting 3-methylpyridine N-oxide is then subjected to an oriented chlorination to introduce a chlorine atom at the 2-position of the pyridine ring, yielding 2-chloro-5-methylpyridine (B98176) . guidechem.comgoogle.comgoogle.com This reaction can be carried out using various chlorinating agents, including phosphorus oxychloride or benzoyl chloride, often in the presence of a base and a diluent. guidechem.comgoogle.comgoogle.com The use of phosphorus oxychloride in the presence of a basic organic nitrogen compound and a diluent is a common method. google.com

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, Dichloromethane | 5-Methylpyridine-2-benzoylate | - | guidechem.com |

| 5-Methylpyridine-2-benzoylate | Phosphorus oxychloride, Chlorobenzene | 2-Chloro-5-methylpyridine | 82.2% | guidechem.com |

| 3-Methylpyridine N-oxide | Phosphorus oxychloride, Diisooctylamine, Dichloromethane | 2-Chloro-5-methylpyridine | - | google.com |

Following the formation of 2-chloro-5-methylpyridine, the next step is the chlorination of the methyl group to form 2-chloro-5-(trichloromethyl)pyridine (B1585791) . googleapis.comgoogle.com This radical chlorination is typically carried out by reacting 2-chloro-5-methylpyridine with chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile, and a solvent like o-dichlorobenzene at elevated temperatures. google.comgoogleapis.comgoogle.com

The final step is the fluorination of 2-chloro-5-(trichloromethyl)pyridine to yield the target compound, 2-Chloro-5-(trifluoromethyl)pyridine . google.comchemicalbook.com This halogen exchange reaction is commonly performed using a fluorinating agent like anhydrous potassium fluoride (B91410). google.com The reaction is often facilitated by a phase transfer catalyst, such as cetyl trimethylammonium bromide, in a solvent like dimethyl sulfoxide. google.com

| Starting Material | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine, Azobisisobutyronitrile, o-Dichlorobenzene | 2-Chloro-5-(trichloromethyl)pyridine | 120-140 °C, 18-20 hours | google.com |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous Potassium Fluoride, Cetyl trimethylammonium bromide, Dimethyl sulfoxide | 2-Chloro-5-(trifluoromethyl)pyridine | Reflux, 5-7 hours | google.comgoogle.com |

An alternative approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst, which can directly yield 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.gov

Synthesis from 3-Carboxypyridine

Nicotinic acid, also known as 3-carboxypyridine, is a recognized precursor for the synthesis of 2-chloro-5-trifluoromethylpyridine. google.com The transformation is typically part of a multi-step industrial process that involves several stages of modification to the pyridine ring and its substituents. While nicotinic acid serves as a fundamental starting point, the direct conversion pathway is complex and often involves intermediate steps such as reduction, chlorination, and fluorination to build the final molecular structure.

Synthesis from Cyclopentadiene

An alternative, though less atom-economical, synthetic route involves building the pyridine ring from acyclic precursors. A known six-step synthesis produces 2-chloro-5-(chloromethyl)pyridine, a direct precursor to the target compound, starting from cyclopentadiene. justia.com However, this process has been noted for its significant drawbacks, including poor atom economy, which leads to substantial chemical waste. justia.com

Direct Functionalization of 3-Trifluoromethylpyridine

The direct chlorination of 3-trifluoromethylpyridine is a more direct and widely explored approach for synthesizing 2-chloro-5-(trifluoromethyl)pyridine. This method focuses on selectively adding a chlorine atom to the pyridine ring that already contains the trifluoromethyl group.

Vapor-Phase Chlorination Processes

Vapor-phase chlorination involves the reaction of gaseous 3-trifluoromethylpyridine with chlorine at elevated temperatures, typically ranging from 100°C to 500°C. google.com In processes conducted at temperatures below 250°C, the reaction often requires the presence of ultraviolet (UV) radiation to facilitate the chlorination. google.com

This method selectively yields 2-chloro-5-trifluoromethylpyridine, although other isomers and unreacted starting material are also present in the final product mixture. For instance, a process conducted at 110°C with UV irradiation resulted in a product mixture containing 40 parts by weight of 2-chloro-5-trifluoromethylpyridine, 6 parts of 2-chloro-3-trifluoromethylpyridine, and 50 parts of unreacted 3-trifluoromethylpyridine. google.com This corresponds to a 62% yield based on the amount of 3-trifluoromethylpyridine that reacted. google.com

Table 1: Examples of Vapor-Phase Chlorination of 3-Trifluoromethylpyridine

| Temperature | Molar Ratio (Cl₂:Substrate) | Residence Time | Product Composition | Yield (based on reacted substrate) |

| 110°C (with UV) | 0.62 : 1 | ~30 seconds | 40% 2-Chloro-5-(trifluoromethyl)pyridine, 6% 2-Chloro-3-(trifluoromethyl)pyridine, 50% Unreacted Substrate | 62% |

| 350°C | 6 : 1 | 16 seconds | Data not specified | Data not specified |

| 400°C | 3.5 : 1 | 10.5 seconds | Data not specified | Data not specified |

| 425°C | 1.1 : 1 | 25 seconds | Data not specified | Data not specified |

Liquid-Phase Chlorination Techniques

Liquid-phase chlorination offers an alternative to the high-temperature vapor-phase process. In this technique, 3-trifluoromethylpyridine is dissolved in an inert solvent, such as carbon tetrachloride, and chlorine gas is bubbled through the solution. google.com The reaction can be initiated by heating the mixture to reflux while irradiating it with a mercury-vapor lamp. google.com Analysis of a reaction conducted for 8 hours under these conditions confirmed that 2-chloro-5-trifluoromethylpyridine was the major product, with a molar ratio of approximately 7 to 1 compared to the 2-chloro-3-trifluoromethylpyridine isomer. google.com In other variations, a chemical initiator like alpha,alpha-azobisisobutyronitrile is added periodically to the refluxing solution to sustain the radical chlorination reaction. google.com

Catalytic Chlorination Systems

To improve reaction efficiency and selectivity, various catalytic systems have been developed for the chlorination of 3-trifluoromethylpyridine. These catalysts can operate in the vapor phase at lower temperatures than non-catalytic processes and can direct the chlorination to the desired position on the pyridine ring.

One approach involves the use of molecular sieve catalysts, such as ZSM-5, 5A, β, and 13X, in a gas-phase reaction at temperatures between 150°C and 350°C. wipo.int These catalysts have demonstrated high conversion and selectivity. For example, using a NaZSM-5 molecular sieve catalyst resulted in a 95.7% conversion of 3-trifluoromethylpyridine with a 92.5% selectivity for 2-chloro-5-trifluoromethylpyridine. Another effective catalyst system employs copper in the form of an oxide, chloride, or fluoride, which selectively promotes chlorination at the 3- and 5-positions of the pyridine ring at temperatures between 250°C and 450°C. google.com

A range of metal-based catalysts have been identified as effective for the chlorination of 3-trifluoromethylpyridine. Patent literature describes the use of catalysts selected from the fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, and barium. wipo.intgoogle.com Supported palladium catalysts are also explicitly mentioned as effective for this transformation. wipo.int These catalysts facilitate the gas-phase reaction between 3-trifluoromethylpyridine and chlorine, offering advantages such as high product yield, operational safety, and the possibility of continuous mass production. wipo.int

Molecular Sieve Catalysts (e.g., ZSM-5, 5A, Beta, 13X)

The use of molecular sieve catalysts represents a significant advancement in the gas-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-trifluoromethylpyridine and chlorine gas. googleapis.comwipo.int These catalysts offer high conversion rates and selectivity at lower temperatures compared to traditional thermal chlorination methods, which often require temperatures above 380°C. googleapis.comgoogle.com The structured pores and acidic sites of zeolites like ZSM-5, 5A, Beta (β), and 13X facilitate the chlorination reaction with improved control over product distribution. googleapis.com

Research has demonstrated that in the gas-phase reaction of 3-trifluoromethylpyridine with chlorine, catalysts such as ZSM-5, 5A, β, and 13X are effective within a temperature range of 150°C to 350°C. googleapis.com For ZSM-5 molecular sieves, the silicon-to-aluminum (Si/Al) ratio and the nature of the balance cation (e.g., H+, Na+, K+, Ca2+) are critical parameters that influence catalytic performance. googleapis.com A Si/Al ratio between 50 and 300 is typically employed. googleapis.com

Detailed studies have shown that using a NaZSM-5 molecular sieve with a Si/Al ratio of 100 can achieve a 95.7% conversion rate of 3-trifluoromethylpyridine with a 92.5% selectivity for 2-chloro-5-(trifluoromethyl)pyridine. googleapis.com This highlights the efficiency of molecular sieves in directing the chlorination to the desired position on the pyridine ring.

Catalytic Performance of Molecular Sieves in the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine googleapis.com

| Catalyst | Si/Al Ratio | Balance Cation | Reaction Temperature (°C) | Conversion of 3-trifluoromethylpyridine (%) | Selectivity for 2-chloro-5-(trifluoromethyl)pyridine (%) |

|---|---|---|---|---|---|

| NaZSM-5 | 100 | Na+ | Not Specified in Detail | 95.7 | 92.5 |

| KZSM-5 | 100 | K+ | Not Specified in Detail | Data Not Available | Data Not Available |

| ZSM-5 | 50-300 | H+, Na+, K+, Ca2+ | 150-350 | Data Not Available | Data Not Available |

| 5A | Not Applicable | Not Applicable | 150-350 | Data Not Available | Data Not Available |

| Beta (β) | Not Applicable | Not Applicable | 150-350 | Data Not Available | Data Not Available |

| 13X | Not Applicable | Not Applicable | 150-350 | Data Not Available | Data Not Available |

Photocatalytic Approaches

Photocatalytic methods provide an alternative pathway for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine and its precursors. These methods utilize light energy to initiate reactions, often under milder conditions than thermal processes. One patented method describes a process starting with trimethylpyridine, which undergoes photocatalytic chlorination to yield 3-trichloromethylpyridine. google.com This intermediate is then converted to the final product in subsequent steps. google.com The photocatalytic step involves irradiating the reaction mixture with a light source in the presence of a catalyst like iron(III) chloride, cobalt chloride, barium chloride, or lanthanum trichloride. google.com

Another approach involves the liquid-phase chlorination of 3-trifluoromethylpyridine in a solvent like carbon tetrachloride, using ultraviolet (UV) radiation or a free-radical initiator such as alpha, alpha-azobis-isobutyronitrile. google.com This process demonstrates that light can be used to promote the chlorination of the pyridine ring to produce 2-chloro-5-(trifluoromethyl)pyridine. google.com

Photocatalytic Chlorination Conditions google.comgoogle.com

| Starting Material | Catalyst/Initiator | Reaction Conditions | Key Intermediate/Product |

|---|---|---|---|

| Trimethylpyridine | Iron(III) chloride, Cobalt chloride, Barium chloride, or Lanthanum trichloride | Light source irradiation, 60°C - 100°C | 3-Trichloromethylpyridine |

| 3-Trifluoromethylpyridine | alpha, alpha-Azobis-isobutyronitrile or UV radiation | Liquid phase, Carbon tetrachloride solvent, Reflux | 2-Chloro-5-(trifluoromethyl)pyridine |

One-Step Chlorofluorination Methodologies

One-step chlorofluorination presents a highly efficient route, starting from more accessible materials like 3-picoline (3-methylpyridine). nih.govresearchgate.netgoogle.com This process simultaneously introduces both chlorine and fluorine atoms onto the starting material in a single, continuous process, which is advantageous for industrial-scale production. google.com The reaction is typically performed in the gas phase at high temperatures (>300°C) in a fluidized-bed reactor over a metal-based catalyst. nih.govresearchgate.net

One prominent example utilizes a CrO-Al catalyst. researchgate.net When β-picoline reacts with chlorine and hydrogen fluoride over this catalyst at 300°C, a total yield of 66.6% for 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine can be achieved. researchgate.net A key challenge in this process is catalyst deactivation due to the formation of carbonaceous by-products (coking). researchgate.net However, the catalyst's activity can be restored through regeneration at 350°C with a nitrogen and air mixture. researchgate.net This method is considered to have significant potential as it can minimize industrial waste by allowing for the recycling of by-products after dechlorination. google.com

Advancements in Electrophilic and Nucleophilic Fluorination Reagents

The development of new fluorination reagents is critical for the synthesis of organofluorine compounds, including 2-chloro-5-(trifluoromethyl)pyridine, which is often produced via fluorination of 2-chloro-5-trichloromethylpyridine. chemicalbook.com Progress in both electrophilic and nucleophilic fluorination offers a broader and more versatile toolkit for chemists.

Electrophilic Fluorination Reagents: These reagents deliver an electrophilic fluorine source ("F+") to a nucleophilic substrate. wikipedia.orgalfa-chemistry.com Reagents containing a nitrogen-fluorine (N-F) bond have become the most stable, safe, and economical options. wikipedia.org They are generally categorized as neutral or cationic. wikipedia.org

N-Fluorosulfonimides: N-fluorobenzenesulfonimide (NFSI) is a highly effective and commonly used reagent. wikipedia.orgalfa-chemistry.com

Cationic Reagents: The development of cationic nitrogen-based reagents, such as N-fluoropyridinium salts and substituted 1,4-diazoniabicyclo[2.2.2]octane (DABCO) salts, has led to increased reaction rates and yields. wikipedia.orgnih.gov Selectfluor®, a DABCO-based reagent, is one of the most widely used electrophilic fluorinating agents due to its stability and effectiveness. wikipedia.org

Nucleophilic Fluorination Reagents: These reagents utilize a nucleophilic fluoride source (F-) to displace a leaving group. alfa-chemistry.com

Inorganic Fluorides: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but their application can be limited by low solubility in organic solvents. alfa-chemistry.comacs.org

Hydrogen Fluoride Complexes: To improve handling and reactivity, complexes of hydrogen fluoride with amines, such as HF/pyridine (Olah's reagent), are frequently used. alfa-chemistry.com These reagents are more soluble in organic media and offer enhanced safety compared to anhydrous HF. acs.org Recent advancements focus on activating these complexes, for instance, by using sterically hindered amines or other alkali metal fluorides to increase the concentration of free fluoride anions in solution. acs.org

These advanced reagents provide milder and more selective alternatives to traditional, often harsh, fluorinating agents, paving the way for more efficient syntheses of complex fluorinated molecules.

Reactivity and Mechanistic Studies of 2 Chloro 5 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2-chloro-5-(trifluoromethyl)pyridine (B1661970). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the reaction's feasibility and rate.

Reactivity at the Chlorine-Substituted Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is the primary site for nucleophilic attack. The position is inherently activated towards substitution due to the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the developing negative charge in the transition state and the subsequent Meisenheimer intermediate. The chlorine atom itself is an effective leaving group, facilitating the second, elimination step of the SNAr mechanism. This inherent reactivity makes the C2-chloro group readily displaceable by a wide range of nucleophiles, including alkoxides, thiolates, and amines, providing a direct pathway to 2-substituted-5-(trifluoromethyl)pyridine derivatives.

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl (-CF3) group at the C5 position exerts a profound influence on the reactivity of the pyridine ring. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. Its presence significantly lowers the electron density of the entire aromatic system.

This strong inductive (-I) effect has two major consequences for SNAr reactions:

Activation of the Ring: By withdrawing electron density, the -CF3 group makes the pyridine ring, particularly the carbon atoms at positions 2 and 6, more electrophilic and thus more susceptible to attack by nucleophiles.

Quantitative reactivity models have been developed to predict SNAr reaction rates, confirming the activating role of electron-withdrawing substituents like the trifluoromethyl group. In competition experiments, 2-chloro-5-(trifluoromethyl)pyridine demonstrates high reactivity, consistent with the strong electronic activation provided by the -CF3 group.

Cross-Coupling Reactions and Synthetic Diversification

Beyond SNAr, the chlorine substituent at the C2 position serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, allowing for extensive synthetic diversification of the 5-(trifluoromethyl)pyridine scaffold. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle, a key factor for the successful coupling of aryl chlorides, which are often less reactive than their bromide or iodide counterparts.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound. 2-Chloro-5-(trifluoromethyl)pyridine is a competent substrate for these reactions, enabling the synthesis of 2-aryl-5-(trifluoromethyl)pyridines. These products are of significant interest in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex, often with specialized phosphine (B1218219) ligands that promote the challenging oxidative addition of the C-Cl bond.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 78 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting aryl halides into aryl amines. This reaction is particularly valuable for synthesizing derivatives of 2-chloro-5-(trifluoromethyl)pyridine with primary and secondary amines. The resulting 2-amino-5-(trifluoromethyl)pyridine structures are common pharmacophores in drug discovery. Similar to Suzuki couplings, these reactions rely on palladium catalysts with bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. A strong base is required to deprotonate the amine nucleophile.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 92 |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 120 | 85 |

| Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 89 |

Oxidative and Reductive Transformations

The reactivity of 2-chloro-5-(trifluoromethyl)pyridine towards oxidation and reduction is influenced by the electronic nature of the substituted pyridine ring.

Oxidative Transformations The pyridine nitrogen contains a lone pair of electrons and can typically be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. However, the presence of strong electron-withdrawing groups, such as chloro and trifluoromethyl, deactivates the ring by reducing the nucleophilicity of the nitrogen atom. Consequently, the N-oxidation of 2-chloro-5-(trifluoromethyl)pyridine is challenging and requires more forcing conditions than the oxidation of electron-rich pyridines. While N-oxidation is a step in some synthetic routes starting from 3-methylpyridine (B133936), direct oxidation of the final compound is less common.

Reductive Transformations Catalytic hydrogenation of substituted pyridines can lead to the reduction of the aromatic ring to a piperidine or the hydrogenolysis of substituents. In the case of 2-chloro-5-(trifluoromethyl)pyridine, catalytic hydrogenation can result in the reductive cleavage of the carbon-chlorine bond (hydrodechlorination). This process can be a method to synthesize 3-(trifluoromethyl)pyridine. The conditions for such a transformation must be carefully controlled to achieve selective dechlorination without affecting the trifluoromethyl group or reducing the pyridine ring.

Derivatization to Advanced Pyridine Intermediates

2-Chloro-5-(trifluoromethyl)pyridine serves as a versatile building block for creating more complex pyridine derivatives. smolecule.com Its strategic importance lies in its role as a precursor to a variety of high-value intermediates used in the production of herbicides, insecticides, and fungicides. google.comgoogleapis.com

The derivatization of this compound is crucial for accessing a range of functionalized pyridines. Key transformations involve the substitution of the chlorine atom, which allows for the introduction of various functional groups. For instance, it is a key starting material for producing the herbicide fluazifop and the fungicide fluazinam. googleapis.comresearchoutreach.org

Notable advanced intermediates synthesized from 2-chloro-5-(trifluoromethyl)pyridine include:

2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209): This compound is in high demand as an intermediate for several crop-protection products. researchoutreach.orgnih.gov

2-Amino-5-(trifluoromethyl)pyridine: A key intermediate for pharmaceuticals and agrochemicals. googleapis.com

2-Hydroxy-5-(trifluoromethyl)pyridine: Used in the synthesis of various biologically active molecules. googleapis.com

2-Mercapto-5-(trifluoromethyl)pyridine: Another important precursor for specialized chemical synthesis. googleapis.com

The synthesis of these intermediates often involves nucleophilic substitution reactions where the chlorine atom is displaced by another group. The trifluoromethyl group's strong electron-withdrawing nature facilitates these reactions by making the pyridine ring more susceptible to nucleophilic attack. smolecule.com The production of these derivatives highlights the compound's central role in the broader field of medicinal and agricultural chemistry. smolecule.comresearchoutreach.org

Table 1: Key Advanced Intermediates Derived from 2-Chloro-5-(trifluoromethyl)pyridine

| Intermediate Compound | CAS Number | Primary Application Area |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Agrochemicals researchoutreach.orgnih.gov |

| 2-Amino-5-(trifluoromethyl)pyridine | 328-74-5 | Pharmaceuticals, Agrochemicals googleapis.com |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | 50593-83-4 | Pharmaceuticals, Agrochemicals googleapis.com |

| 2-Mercapto-5-(trifluoromethyl)pyridine | 29253-50-7 | Specialty Chemicals googleapis.com |

Mechanistic Studies of Halogen Displacement Reactions

The primary reaction pathway for the derivatization of 2-chloro-5-(trifluoromethyl)pyridine is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. smolecule.commasterorganicchemistry.com This process is contrary to electrophilic aromatic substitution, as it involves an electron-poor aromatic ring and a nucleophilic attacking species. masterorganicchemistry.com

The reaction proceeds through a two-step addition-elimination mechanism.

Addition Step: The nucleophile adds to the carbon atom at the 2-position, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com

Elimination Step: The aromaticity is restored as the leaving group (chloride) is expelled.

The rate of this reaction is significantly influenced by the substituents on the pyridine ring. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position is crucial. smolecule.com This group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case here. masterorganicchemistry.comyoutube.com

Studies on nucleophilic aromatic substitution reactions have shown that the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com Consequently, the strength of the carbon-halogen bond has less impact on the reaction rate compared to the stability of the intermediate. This explains why aryl fluorides often react faster than other aryl halides in SNAr reactions, despite the stronger C-F bond. masterorganicchemistry.com

Table 2: Factors Influencing Halogen Displacement in 2-Chloro-5-(trifluoromethyl)pyridine

| Factor | Influence on SNAr Reaction | Mechanistic Rationale |

|---|---|---|

| Trifluoromethyl Group | Accelerates the reaction | Stabilizes the negatively charged Meisenheimer intermediate through strong electron-withdrawing effects. masterorganicchemistry.comyoutube.com |

| Pyridine Nitrogen | Activates the ring | The nitrogen atom is electron-withdrawing, further reducing electron density on the ring and making it more susceptible to nucleophilic attack. |

| Position of Chlorine | Favorable for substitution | The chlorine at the 2-position is activated by both the ring nitrogen and the trifluoromethyl group at the 5-position. |

| Nucleophile Strength | Affects reaction rate | Stronger nucleophiles generally lead to faster reaction rates. |

Photochemical and Degradation Pathways

Information specifically detailing the photochemical and degradation pathways of 2-chloro-5-(trifluoromethyl)pyridine is not extensively available in public literature. However, understanding can be inferred from the behavior of related chemical structures. The synthesis of this compound can involve photochemical steps, such as the liquid-phase chlorination of 3-trifluoromethylpyridine in the presence of ultraviolet radiation, which indicates its susceptibility to photochemical transformation. google.com

The degradation of halogenated aromatic compounds in the environment can occur through several mechanisms, including photolysis, microbial degradation, and hydrolysis. For chloropyridines, photodegradation in aqueous environments is a recognized pathway. This process often involves the reductive dehalogenation of the C-Cl bond, leading to the formation of less chlorinated pyridine derivatives. The presence of the trifluoromethyl group, known for its high stability, may influence the degradation pathway and the nature of the resulting products.

Table 3: Potential Degradation Pathways

| Pathway | Description | Potential Products |

|---|---|---|

| Photolysis | Degradation initiated by the absorption of light, likely leading to the cleavage of the carbon-chlorine bond. | 5-(trifluoromethyl)pyridine, hydroxylated derivatives. |

| Hydrolysis | Reaction with water, potentially leading to the substitution of the chlorine atom with a hydroxyl group. | 2-Hydroxy-5-(trifluoromethyl)pyridine. |

| Biodegradation | Degradation by microorganisms, which may involve various enzymatic reactions. | Ring-opened products, mineralized components (CO₂, H₂O, F⁻, Cl⁻). |

Computational Chemistry in Understanding 2 Chloro 5 Trifluoromethyl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ijesit.com It is particularly effective for polyatomic molecules, often yielding accurate predictions of molecular geometry and vibrational frequencies with moderate computational effort. ijesit.com Methods like the B3LYP hybrid functional are frequently used to predict molecular properties with high accuracy. ijesit.comsemanticscholar.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. semanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For 2-Chloro-5-(trifluoromethyl)pyridine (B1661970), this analysis reveals the precise spatial relationship between the pyridine (B92270) ring, the chlorine atom, and the trifluoromethyl group.

The electronic structure is also elucidated, showing how electrons are distributed within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential, highlighting areas prone to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical Parameters from DFT Calculations This table is illustrative of the types of data obtained from DFT calculations for pyridine derivatives.

| Parameter | Description | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C-C (ring) | Carbon-Carbon bond length in the pyridine ring | ~ 1.39 |

| C-N (ring) | Carbon-Nitrogen bond length in the pyridine ring | ~ 1.34 |

| C-Cl | Bond length between ring carbon and chlorine | ~ 1.74 |

| C-CF3 | Bond length between ring carbon and CF3 group | ~ 1.50 |

| C-F | Carbon-Fluorine bond length in the CF3 group | ~ 1.35 |

| **Bond Angles (°) ** | ||

| C-N-C | Angle within the pyridine ring | ~ 117 |

| C-C-Cl | Angle of the chlorine substituent | ~ 122 |

| C-C-CF3 | Angle of the trifluoromethyl substituent | ~ 121 |

Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.comscirp.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule is more reactive. scirp.org This analysis helps explain the charge transfer interactions that can occur within the molecule. ijesit.comscirp.org

Table 2: Illustrative Frontier Orbital Energies This table demonstrates typical outputs from a HOMO-LUMO analysis.

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.65 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.82 |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.83 |

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. escholarship.org For a molecule like 2-Chloro-5-(trifluoromethyl)pyridine, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reaction mechanisms is vital. dissertationtopic.net DFT calculations can model the transformation from reactants to products, identifying intermediates and, crucially, the transition states that connect them. elsevierpure.com This allows for a theoretical rationalization of reaction outcomes, regioselectivity, and the factors influencing reaction rates.

The transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Identifying the structure and energy of the TS is a primary goal of mechanistic studies. Methods such as Nudged Elastic Band (NEB) or simple TS optimization allow computational chemists to locate these fleeting structures. The calculated energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

Many chemical reactions occur in solution, where the solvent can significantly influence reaction rates and pathways. ucsb.edunih.gov Computational models can account for these environmental effects. nih.gov Polarizable Continuum Models (PCM) are a common approach, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This method is effective for modeling the general electrostatic interactions between the solute (the reacting molecule) and the solvent. For reactions involving specific interactions like hydrogen bonding, explicit solvent models, where a few solvent molecules are included directly in the calculation, may be used for higher accuracy. ucsb.edu

Analysis of C-F Bond Stability and Reactivity

Computational analysis can quantify this stability by calculating bond dissociation energies. DFT methods can be used to model the energy required to break a C-F bond in 2-Chloro-5-(trifluoromethyl)pyridine. Furthermore, these calculations can explore the reactivity of the C-F bonds under specific reaction conditions, for example, during metal-catalyzed cross-coupling reactions where C-F bond activation might occur. montclair.edu This analysis helps in understanding the conditions under which the otherwise stable -CF3 group might participate in a chemical transformation.

Intramolecular Charge Transfer Interactions

Computational chemistry provides powerful tools to elucidate the electronic properties of molecules, including the phenomenon of intramolecular charge transfer (ICT). ICT is a process where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In 2-Chloro-5-(trifluoromethyl)pyridine, the pyridine ring, the chlorine atom, and the trifluoromethyl group create a complex electronic environment where such interactions can be investigated using computational methods.

Detailed insights into the ICT characteristics of 2-Chloro-5-(trifluoromethyl)pyridine can be gained through the analysis of Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surfaces. These computational approaches help in identifying the electron donor and acceptor regions within the molecule and quantifying the extent of charge transfer.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and the energy required for electronic excitation. malayajournal.org A smaller energy gap suggests a higher probability of intramolecular charge transfer. malayajournal.org

For 2-Chloro-5-(trifluoromethyl)pyridine, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine ring and the chlorine atom, which can act as electron donors. Conversely, the LUMO is anticipated to be centered on the electron-deficient trifluoromethyl group, which serves as a strong electron acceptor. The spatial distribution of these orbitals, as depicted in computational models, visually confirms the direction of charge transfer upon excitation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 6.62 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and charge transfer between different parts of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. researchgate.net Higher E(2) values indicate stronger interactions and more significant charge transfer.

In 2-Chloro-5-(trifluoromethyl)pyridine, significant charge transfer interactions are expected from the lone pairs of the nitrogen and chlorine atoms (donors) to the antibonding orbitals of the pyridine ring and the C-F bonds of the trifluoromethyl group (acceptors).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.4 |

| LP(1) Cl7 | σ(C2-N1) | 5.8 |

| π(C3-C4) | π(C5-C6) | 18.2 |

| π(C5-C6) | σ(C8-F9) | 3.1 |

LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively.*

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. malayajournal.org It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. malayajournal.org In the context of ICT, the MEP surface helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule.

Advanced Analytical Methodologies for Halogenated Trifluoromethylpyridines

Spectroscopic Characterization Techniques

Detailed experimental data for the spectroscopic characterization of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is not available in published scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR)

No specific ¹H NMR or ¹⁹F NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound could be retrieved from scientific databases and literature.

Infrared (IR) Spectroscopy

Characteristic Infrared (IR) absorption frequencies (ν) for the functional groups present in this compound are not documented in the available literature.

Mass Spectrometry (MS) and Hyphenated Techniques

Specific mass spectrometry data, including fragmentation patterns and mass-to-charge ratios (m/z) from various ionization techniques, are not available for this compound. Consequently, detailed discussions on its analysis via hyphenated techniques cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

There are no published studies detailing the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, QTOF-MS)

While a chemical supplier mentions the availability of LC-MS data for quality control, the actual data and analytical methods are not published. amadischem.com There are no research articles available that describe the use of LC-MS/MS, LC-HRMS, or QTOF-MS for the characterization or quantification of this specific compound.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

No literature could be found on the application of Supercritical Fluid Chromatography-Mass Spectrometry for the analysis of this compound.

Due to the absence of the necessary scientific data for This compound , the requested article with detailed research findings and data tables cannot be generated.

Fragmental Chain Characterization (FCC) Algorithms

The characterization of halogenated trifluoromethylpyridines at a molecular level heavily relies on mass spectrometry (MS). While the specific term "Fragmental Chain Characterization (FCC) Algorithms" is not widely documented in existing literature, the underlying principle involves the analysis of fragmentation patterns generated during mass spectrometry to elucidate the compound's structure.

When a molecule like this compound is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragments provide a unique "fingerprint" that corresponds to the molecule's structure. Algorithms are then used to analyze these fragmentation patterns.

Key aspects of this characterization include:

Isotopic Patterns: The presence of chlorine results in a characteristic M+2 peak in the mass spectrum, where the ratio of the molecular ion peak (M+) to the M+2 peak is approximately 3:1. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Fragmentation Pathways: The fragmentation of the pyridine (B92270) ring and the trifluoroethyl side chain follows predictable chemical principles. Common fragmentation patterns for halogenated compounds include the loss of the halogen atom or the loss of HX (where X is the halogen). miamioh.edu For pyridine derivatives, the breakdown of the pyridine ring itself is a common feature. jcsp.org.pk

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements of both the parent ion and its fragments. This precision allows for the determination of the elemental composition of each fragment, which is crucial for distinguishing between different potential structures.

Specialized mass spectrometry techniques, such as negative ion chemical ionization, can be particularly useful for perhalogenated pyridine derivatives, as they tend to form stable negative molecular ions whose fragmentation can be systematically studied. nih.gov The data from these fragmentation events are processed by algorithms that can compare the observed patterns to spectral libraries or predict fragmentation based on chemical principles to confirm the structure of the analyte. ncsu.edu

Quantitative Analysis of Organofluorine Content

Determining the amount of fluorine in a sample is a key analytical challenge, especially for complex organofluorine compounds. Quantitative analysis is often approached by measuring either the total fluorine content or the total organic fluorine content.

Total Fluorine (TF) Determination (e.g., Combustion Ion Chromatography - CIC, INAA, PIGE, XPS)

Total Fluorine (TF) determination measures all fluorine in a sample, regardless of whether it is organically or inorganically bound. Several powerful techniques are employed for this purpose.

Combustion Ion Chromatography (CIC): In CIC, a sample is combusted at high temperatures, which converts all forms of fluorine into hydrogen fluoride (B91410) (HF). acs.orgalsglobal.com This gas is then captured in an aqueous solution and analyzed using ion chromatography to quantify the fluoride ion concentration. acs.orgalsglobal.com CIC is a destructive method but offers low detection limits. acs.org It is often used as a screening tool before more specific analyses are performed. measurlabs.com

Instrumental Neutron Activation Analysis (INAA): INAA is a non-destructive nuclear technique. acs.org Samples are irradiated with neutrons, causing the fluorine-19 isotope to convert to a short-lived radioactive isotope, fluorine-20. As fluorine-20 decays, it emits gamma rays with a specific energy that can be measured to quantify the amount of fluorine present. iaea.org A significant challenge with INAA is potential interference from other elements in the sample, such as aluminum, which can preclude its use for certain matrices. acs.org

Particle-Induced Gamma-Ray Emission (PIGE): PIGE is another non-destructive nuclear technique where a sample is bombarded with a beam of high-energy protons. wikipedia.org These protons interact with fluorine-19 nuclei, causing them to emit characteristic gamma rays, which are then quantified. wikipedia.orgserdp-estcp.mil PIGE is primarily a surface analysis technique and has been developed as a rapid screening method for total fluorine in various samples, including water and consumer products. ansto.gov.auacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of the atoms within the top few nanometers of a sample. researchgate.net It works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the quantification of fluorine on a material's surface. xpsfitting.comthermofisher.com

| Technique | Principle | Sample Type | Destructive? | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Combustion Ion Chromatography (CIC) | High-temperature combustion followed by ion chromatography. acs.org | Solids, liquids, gases. measurlabs.com | Yes | Low detection limits, robust for various matrices. acs.orgacs.org | Destructive, provides no structural information. measurlabs.com |

| Instrumental Neutron Activation Analysis (INAA) | Neutron bombardment and measurement of emitted gamma rays. iaea.org | Solids, liquids | No | Non-destructive, bulk analysis. acs.org | Interference from other elements (e.g., Al), requires a nuclear reactor. acs.orgiaea.org |

| Particle-Induced Gamma-Ray Emission (PIGE) | Proton bombardment and measurement of emitted gamma rays. wikipedia.org | Solids, filtered liquids. acs.org | No | Non-destructive, rapid screening capability. serdp-estcp.mil | Primarily a surface technique, may require a particle accelerator. acs.orgwikipedia.org |

| X-ray Photoelectron Spectroscopy (XPS) | X-ray irradiation and analysis of emitted photoelectrons. researchgate.net | Solid surfaces | No | Provides chemical state information. researchgate.net | Surface-sensitive only (top few nanometers). |

Total Organic Fluorine (TOF) Analysis

Total Organic Fluorine (TOF) analysis is a more specific measurement that quantifies only the fluorine bound to organic molecules, which is particularly relevant for compounds like this compound. qa-group.com This provides a direct measure of the total organofluorine contamination or content in a sample. measurlabs.com

The most common method for TOF analysis is a variation of Combustion Ion Chromatography (CIC). researchgate.net In this approach, a crucial sample preparation step is included to separate the organic compounds from inorganic fluoride before combustion. nih.gov This can be achieved through solvent extraction or by adsorbing the organic compounds onto a sorbent material. alsglobal.comresearchgate.net The isolated organic fraction is then combusted, and the resulting fluoride is quantified by ion chromatography. nih.gov TOF analysis is an essential tool as it provides a comprehensive measure of all organic fluorine-containing compounds, including known target analytes and any unknown or unexpected organofluorine substances. qa-group.commeasurlabs.com It serves as a holistic indicator of fluorine contamination from organic sources. qa-group.com

Advanced Chromatographic Separation Techniques

The separation of specific halogenated trifluoromethylpyridines from complex mixtures is a prerequisite for accurate identification and quantification. Advanced chromatographic techniques provide the necessary resolution and selectivity for this task.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of organic compounds. For fluorinated molecules like this compound, reversed-phase HPLC is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). helixchrom.com

The separation of fluorinated compounds can be optimized by carefully selecting the column and mobile phase. nih.gov Special fluorinated stationary phases have been developed that offer unique selectivity for halogenated and aromatic compounds. chromatographyonline.com These phases can provide different elution orders compared to traditional C18 columns, which can be advantageous for separating complex mixtures. chromatographyonline.com The retention behavior in HPLC is influenced by factors such as the fluorine content of the analyte, temperature, and the specific composition of the mobile phase, allowing for fine-tuning of the separation method. nih.gov

Strong Anionic Exchange (SAX) Chromatography

Strong Anion Exchange (SAX) chromatography is a type of ion-exchange chromatography that separates molecules based on their net negative charge. silicycle.com The stationary phase in SAX contains permanently positively charged functional groups, typically quaternary ammonium (B1175870) groups. separationmethods.comspecartridge.com

Mass Balance Analysis for Unidentified Fluorinated Compounds

Mass balance analysis is a powerful analytical approach utilized to investigate the presence and quantity of unidentified fluorinated compounds within a given sample. researchpod.orgyoutube.com This methodology is particularly crucial in the study of halogenated trifluoromethylpyridines, such as this compound, and their environmental fate, as it helps to account for the total fluorine content, including parent compounds, known metabolites, and previously uncharacterized transformation products. nih.govacs.org The core principle of fluorine mass balance analysis involves a comparison between the total amount of organofluorine measured in a sample and the sum of the concentrations of all identified and quantified fluorine-containing compounds. diva-portal.orgacs.org The discrepancy between these two values reveals the fraction of unidentified organofluorine compounds (UOFs). diva-portal.orgacs.org

The presence of a significant UOF fraction can indicate the existence of novel degradation products or impurities from manufacturing processes that are not routinely monitored. pittcon.org For complex molecules like halogenated trifluoromethylpyridines, which can undergo various transformations in the environment, mass balance analysis provides a more complete picture of their environmental burden. nih.govacs.org

A typical workflow for a fluorine mass balance study in an environmental matrix suspected of containing halogenated trifluoromethylpyridines would involve several key steps. Initially, the total organofluorine concentration is determined using a technique like combustion ion chromatography (CIC). This method converts all organic fluorine in a sample to hydrogen fluoride (HF), which is then quantified. Subsequently, targeted analysis is performed using highly sensitive and specific techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify known compounds, including the parent compound (e.g., this compound) and any available reference standards for its expected metabolites.

The sum of the fluorine content from these targeted compounds is then subtracted from the total organofluorine concentration. A significant positive difference suggests the presence of unidentified fluorinated species. The identification of these UOFs often requires advanced high-resolution mass spectrometry (HRMS) techniques, which can provide accurate mass measurements to help elucidate the elemental composition of the unknown compounds. iese.edu

Research Findings:

Research in the broader field of organofluorine analysis has consistently demonstrated that a substantial portion of the total fluorine in environmental and biological samples can exist as unidentified compounds. diva-portal.orgdiva-portal.org For instance, studies on industrial wastewater have shown that targeted analysis of known per- and polyfluoroalkyl substances (PFAS) often accounts for only a small fraction of the total extractable organofluorine (EOF), with the majority remaining uncharacterized. oru.seresearchgate.net While specific mass balance studies on this compound are not widely published, the principles from PFAS and fluorinated pesticide research are directly applicable. researchpod.orgnih.gov

Consider a hypothetical analysis of an industrial effluent sample where this compound is a known contaminant. A fluorine mass balance analysis might yield results similar to those presented in the following data tables.

Table 1: Fluorine Mass Balance in a Hypothetical Industrial Effluent Sample

| Parameter | Concentration (µg-F/L) | Percentage of Total Organofluorine |

|---|---|---|

| Total Organofluorine (TOF) | 150.0 | 100% |

| Sum of Identified Organofluorine | 85.0 | 56.7% |

| Unidentified Organofluorine (UOF) | 65.0 | 43.3% |

Table 2: Breakdown of Identified Organofluorine Compounds in the Hypothetical Sample

| Compound | Concentration (µg/L) | Fluorine Content (%) | Fluorine Contribution (µg-F/L) |

|---|---|---|---|

| This compound | 150.0 | 35.8 | 53.7 |

| Metabolite A (C₇H₄ClF₂NO) | 50.0 | 23.5 | 11.8 |

| Metabolite B (C₆H₄F₃NO₂) | 35.0 | 32.2 | 11.3 |

| Other Known Fluorinated Byproducts | - | - | 8.2 |

| Total Identified | - | - | 85.0 |

These tables illustrate that even when the parent compound and several known metabolites are quantified, a significant portion of the total organofluorine in the sample can remain unaccounted for. This highlights the importance of mass balance analysis in providing a more accurate assessment of the total contaminant load and guiding further research to identify the unknown fluorinated species. The challenges in this process include the commercial unavailability of analytical standards for many potential transformation products and the complexity of environmental matrices, which can interfere with analytical measurements. pfasolutions.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via high-temperature catalytic vapor-phase chlorination or halogen exchange reactions using β-picoline as a precursor. To optimize purity, employ recrystallization in non-polar solvents (e.g., hexane) and monitor progress via HPLC with UV detection at 254 nm. Impurities such as unreacted starting materials or byproducts (e.g., dihalogenated derivatives) should be identified using GC-MS .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Use N95 respirators, nitrile gloves, and chemical goggles during handling. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes. Avoid inhalation by working in a fume hood with local exhaust ventilation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR (126 MHz) and -NMR (282 MHz) in CDCl₃ to confirm structural features, such as the trifluoroethyl group and chlorine substitution pattern .

- XRD : Employ SHELX software for crystallographic refinement to resolve bond lengths and angles, particularly for the pyridine ring and trifluoroethyl moiety .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 215.5 for [M+H]⁺) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer : Regioexhaustive functionalization can be achieved using directed ortho-metalation (DoM) strategies. For example, employ LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the C-3 position, followed by quenching with electrophiles (e.g., aldehydes or ketones). Competitive pathways (e.g., C-4 substitution) can be minimized by steric hindrance from the trifluoroethyl group .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, simulate Pd(0)-catalyzed mechanisms to identify optimal ligands (e.g., SPhos) and solvent systems (e.g., DMF/H₂O). Validate predictions with experimental yields and kinetic studies .

Q. How does the trifluoroethyl group influence the compound’s biological interactions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like cytochrome P450 or kinase enzymes. Pair with in vitro assays (e.g., IC₅₀ determination) to correlate computational predictions with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.